molecular formula C8H6BrN B6219498 5-bromo-2-ethynyl-4-methylpyridine CAS No. 2751621-37-9

5-bromo-2-ethynyl-4-methylpyridine

Cat. No.: B6219498
CAS No.: 2751621-37-9
M. Wt: 196
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Description

5-Bromo-2-ethynyl-4-methylpyridine is an organic compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethynyl-4-methylpyridine typically involves a multi-step process. One common method is the bromination of 2-ethynyl-4-methylpyridine. This reaction is usually carried out using bromine or a bromine source in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethynyl-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2-ethynyl-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-ethynyl-4-methylpyridine depends on its application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethynyl group can interact with active sites of enzymes, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-ethynyl-4-methylpyridine is unique due to the presence of both the bromine and ethynyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in cross-coupling reactions and as a building block for complex organic molecules.

Properties

CAS No.

2751621-37-9

Molecular Formula

C8H6BrN

Molecular Weight

196

Purity

95

Origin of Product

United States

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